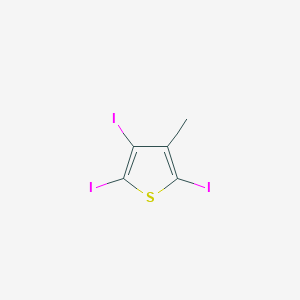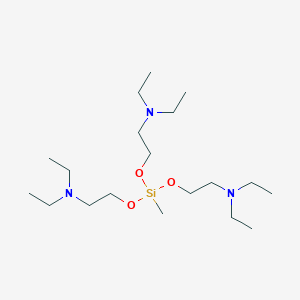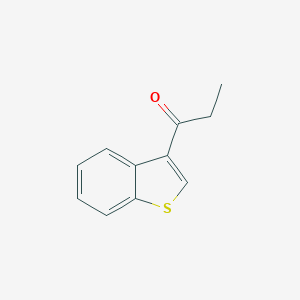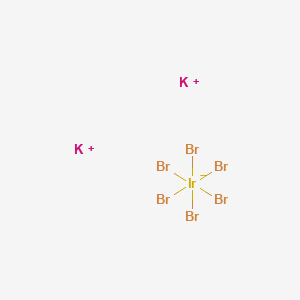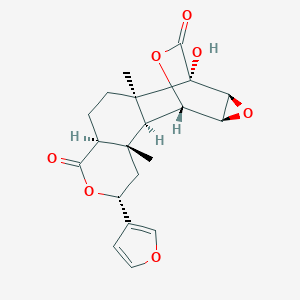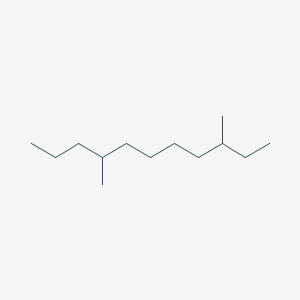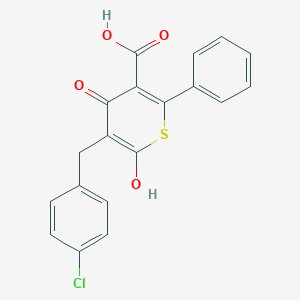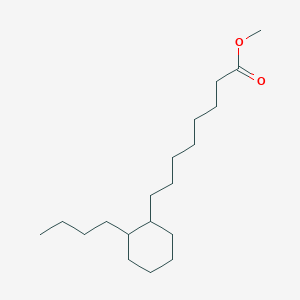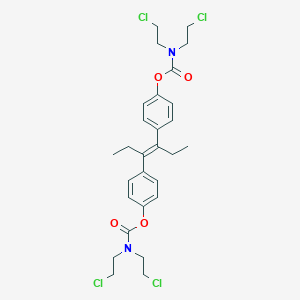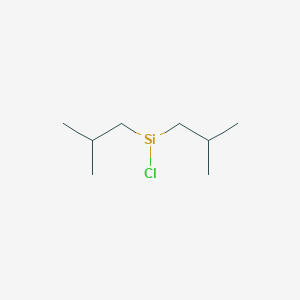
二异丁基氯硅烷
描述
Diisobutylchlorosilane is not directly mentioned in the provided papers, but we can infer its relevance from the context of similar compounds discussed. Chlorosilanes, in general, are important reagents in organic synthesis and material science, as they are used in various chemical reactions and have significant applications in industries such as semiconductor manufacturing .
Synthesis Analysis
The synthesis of related chlorosilane compounds involves various methods. For instance, diisobutylalkenylalanes, which may be precursors or related compounds to diisobutylchlorosilane, are prepared by hydro-alumination of alkynes and can react with α-nitroolefins to produce nitroolefins . Another method for synthesizing chlorosilanes is the visible-light photocatalyzed chlorination of hydrosilanes using eosin Y as a photocatalyst and dichloromethane as a chlorinating agent . Although these methods do not directly describe the synthesis of diisobutylchlorosilane, they provide insight into the types of reactions that might be used for its production.
Molecular Structure Analysis
The molecular structure of chlorosilanes can be complex, as seen in the study of (dichloromethyl)-trichlorosilane, which has a C1-symmetry and specific bond lengths and angles . This information is crucial for understanding the reactivity and properties of chlorosilanes, including diisobutylchlorosilane. The structure determines the compound's physical and chemical behavior during reactions.
Chemical Reactions Analysis
Chlorosilanes are involved in a variety of chemical reactions. For example, diisobutylalkenylalanes react with α-nitroolefins to produce E-γ-nitroolefins . Ethynylchlorosilanes, which are structurally related to diisobutylchlorosilane, can add bromine, hydrogen bromide, and thiophenol . These reactions showcase the reactivity of chlorosilane compounds and suggest that diisobutylchlorosilane could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorosilanes are essential for their practical applications. Dichlorosilane, for instance, has well-documented properties such as critical temperature, vapor pressure, and heat capacity, which are important for its use in the semiconductor industry . While the properties of diisobutylchlorosilane are not explicitly provided, we can assume that it would share some characteristics with dichlorosilane due to the similarity in their chemical structure.
科学研究应用
Specific Scientific Field
This application falls under the field of Chemical Science , specifically in the design and synthesis of fluorescent probes .
Summary of the Application
Diisobutylchlorosilane is used in the synthesis of bimane-based fluorescent probes . These probes are designed to have tunable photophysical properties and biological selectivity . They are used as indispensable tools for a broad range of biological applications .
Methods of Application or Experimental Procedures
The probes are developed with varied electronic properties that show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
Results or Outcomes
These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The probe has demonstrated diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Application in Semiconductor Industry
Specific Scientific Field
This application falls under the field of Material Science , specifically in the production of semiconductors .
Summary of the Application
Diisobutylchlorosilane is used in the synthesis of silicon compounds . These compounds are crucial for modern industry, including the semiconductor industry . They are used in the production of photovoltaic cells, microprocessors, memory chips, and many other electronic elements .
Methods of Application or Experimental Procedures
The silicon compounds are synthesized through a direct reaction of silicon with CH3Cl and alcohols . This process is complex and involves a catalytic mechanism .
Results or Outcomes
The silicon compounds produced are widely used in the semiconductor industry . They are used in electronic elements such as diodes, rectifiers, transistors, and integrated circuits . Despite the emergence of new materials like graphene and perovskite, silicon remains the material of choice in electronics and photovoltaics due to practical and economic reasons .
Application in Green Chemistry Revolution
Specific Scientific Field
This application falls under the field of Green Chemistry , specifically in the development of new monomers that could be an alternative to chlorosilanes .
Methods of Application or Experimental Procedures
The complexity of the catalytic mechanism of direct reaction of silicon with CH3Cl and alcohols is presented in an accessible way . In the last part of the work, the directions of the development of direct synthesis technology in line with the principles of green chemistry are indicated .
Results or Outcomes
The development of new monomers that could serve as alternatives to chlorosilanes is a significant step towards the green chemistry revolution . This research could lead to more environmentally friendly methods of producing silicon compounds, which are crucial for modern industry .
安全和危害
Diisobutylchlorosilane has a pungent smell and should be used in a well-ventilated area . It should be kept away from strong oxidants to avoid fire or explosion . Contact with skin, eyes, and respiratory tract should be avoided . If contact occurs, it is advised to rinse with plenty of water immediately and seek medical help . It should be stored in a closed, dry place, away from fire and heat sources .
属性
InChI |
InChI=1S/C8H18ClSi/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNRHYBYGPMAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutylchlorosilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



